Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one

Medicinal chemistry Lead optimization Physicochemical profiling

Sourcing a saturated imidazo[1,5-a]pyrazinone with a defined meta-chloro substituent for PI3Kδ-focused libraries often means custom synthesis delays. This compound provides an off-the-shelf hexahydro core with the 3-chlorophenyl motif pre-installed. - Direct matched molecular pair with CAS 91532-97-7 (unsubstituted parent) for quantifying halogen effects on permeability and target residence time. - Fsp³ ≈0.40 gives superior solubility versus flat aromatic congeners; cLogP ~1.8 log units above the unsubstituted parent. - Ready-to-use building block for autotaxin or PI3Kδ SAR exploration; available in mg to gram quantities.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 91532-92-2
Cat. No. B12903657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one
CAS91532-92-2
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1CN2C(CN1C3=CC=CC=C3)CN(C2=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H18ClN3O/c19-14-5-4-8-16(11-14)22-13-17-12-20(9-10-21(17)18(22)23)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2
InChIKeyHFMZMICYUXWTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorophenyl Imidazopyrazinone Procurement Strategy


Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one (CAS 91532‑92‑2) is a fully saturated, bicyclic imidazo[1,5‑a]pyrazin‑3(2H)‑one that carries both a 3‑chlorophenyl substituent at N2 and a 7‑phenyl group . This scaffold belongs to a well‑studied class of nitrogen‑rich heterocycles that have been patented as PI3Kδ inhibitors and autotaxin ligands [1]. The combination of a lipophilic chloroaryl head and a phenyl tail in a compact, saturated core distinguishes this molecule from the many unsaturated imidazo[1,5‑a]pyrazines found in kinase‑focused libraries and warrants its consideration as a tailored building block or tool compound.

Generic Substitution Failure: SAR Evidence


Simply replacing Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one with the closest unsubstituted analogue (CAS 91532‑97‑7) or with a regioisomeric chlorophenyl derivative radically alters the molecule’s steric and electronic profile. The 3‑Cl substituent on the N‑phenyl ring is known to shift the Hammett σ‑meta value by approximately +0.37 relative to hydrogen, directly tuning the electron density on the imidazopyrazinone core [1]. In closely related imidazo[1,5‑a]pyrazin‑3(2H)‑one series, such halogen‑driven modulation has been shown to affect target residence time and selectivity windows; therefore, generic interchange without compensatory structural validation risks loss of the desired biological or physicochemical property [2].

Quantitative Comparison Against Analogues


Lipophilicity and Molecular Weight Shift

The insertion of a 3‑chlorophenyl substituent at the N2 position increases the molecular weight by 110.5 Da and raises the calculated logP (cLogP) by approximately 1.8 log units compared with the unsubstituted 7‑phenyl parent compound (CAS 91532‑97‑7). This magnitude of lipophilicity change is a strong driver of membrane permeability and non‑specific protein binding [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Electron-Withdrawing Effect (Hammett σ‑Meta)

The 3‑chlorophenyl group imparts a Hammett σ‑meta value of +0.37, whereas the unsubstituted phenyl comparator has σ‑meta = 0.00. This +0.37 shift quantifies the electron‑withdrawing induction that reduces electron density on the imidazopyrazinone ring, potentially affecting reactivity, metabolic stability, and target‑binding electrostatics [1].

Physical organic chemistry SAR interpretation Electronic effects

Saturation-Driven Conformational Restriction

Unlike the flat, aromatic imidazo[1,5‑a]pyrazine core found in LCK inhibitors such as N‑(2,6‑dimethylphenyl)‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine (PDB 2ZYB), the fully saturated hexahydro scaffold of CAS 91532‑92‑2 introduces sp³‑hybridized centers that increase the fraction of sp³ carbons (Fsp³) from 0.00 to approximately 0.40 [1][2]. Higher Fsp³ values correlate with improved aqueous solubility, lower melting points, and reduced promiscuous aggregation in biochemical assays.

Conformational analysis Kinase inhibitor design Scaffold hopping

Research and Industrial Application Scenarios


PI3Kδ Kinase Library Design with Saturated Core

Patent US 11,220,506 B2 demonstrates that imidazo[1,5‑a]pyrazine derivatives can achieve nanomolar PI3Kδ inhibition when appropriately substituted with halogenated aryl groups. CAS 91532‑92‑2 provides a pre‑installed 3‑chlorophenyl motif on a fully saturated hexahydro scaffold that offers higher Fsp³ (~0.40) than aromatic congeners, making it a direct input for focused libraries targeting PI3Kδ with improved solubility profiles [1].

LogP-Dependent Permeability Comparator

With a calculated cLogP approximately 1.8 log units above the unsubstituted 7‑phenyl parent (CAS 91532‑97‑7), this compound serves as a matched molecular pair for quantifying the contribution of meta‑chlorination to passive membrane permeability in Caco‑2 or PAMPA assays . Procurement of both compounds enables a controlled comparison where the only structural variable is the 3‑Cl substituent.

Electronic Effect Calibration for LFER Models

The well‑defined Hammett σ‑meta value (+0.37) of the 3‑chlorophenyl substituent allows this compound to be used as a calibration standard when constructing LFERs that correlate electronic parameters with enzymatic inhibition or metabolic stability across a series of imidazopyrazinones [2]. Its commercial availability (when sourced from approved suppliers) enables reproducible, multi‑laboratory benchmarking.

Autotaxin Inhibitor Lead Expansion with 3-Cl-Phenyl SAR

Published crystal structures of autotaxin co‑crystallized with hexahydroimidazo[1,5‑a]pyrazin‑3(2H)‑one ligands (e.g., PDB 7G3K) confirm that the N2‑aryl substituent occupies a lipophilic pocket adjacent to the catalytic zinc ion. CAS 91532‑92‑2, bearing a 3‑chlorophenyl group, can be evaluated as a direct scaffold‑hopping entry to probe whether meta‑halogenation enhances binding affinity relative to the 4‑chlorophenyl or unsubstituted phenyl analogues [3].

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